N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide
CAS No.: 2034311-07-2
Cat. No.: VC4382211
Molecular Formula: C17H15N7OS
Molecular Weight: 365.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034311-07-2 |
|---|---|
| Molecular Formula | C17H15N7OS |
| Molecular Weight | 365.42 |
| IUPAC Name | N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide |
| Standard InChI | InChI=1S/C17H15N7OS/c25-17(11-1-2-13-14(7-11)26-10-18-13)20-12-5-6-23(8-12)16-4-3-15-21-19-9-24(15)22-16/h1-4,7,9-10,12H,5-6,8H2,(H,20,25) |
| Standard InChI Key | CNCGIAIVQVJIJM-UHFFFAOYSA-N |
| SMILES | C1CN(CC1NC(=O)C2=CC3=C(C=C2)N=CS3)C4=NN5C=NN=C5C=C4 |
Introduction
N-(1-( triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a triazole ring fused with a pyridazine structure, linked to a pyrrolidine ring and a benzo[d]thiazole-6-carboxamide moiety. This compound is of interest due to its potential pharmacological applications, particularly in inhibiting specific ion channels and enzymes.
Synthesis Methods
The synthesis of N-(1-( triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. These methods require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
-
Formation of the Triazolo-Pyridazine Moiety: This step often involves the reaction of appropriate precursors to form the fused triazole-pyridazine ring.
-
Coupling with Pyrrolidine: The pyrrolidine ring is attached to the triazolo-pyridazine moiety through a suitable coupling reaction.
-
Introduction of the Benzo[d]thiazole-6-carboxamide Group: This involves the reaction of the pyrrolidine intermediate with a benzo[d]thiazole-6-carboxylic acid derivative.
Biological Activity and Potential Applications
Compounds with similar structures to N-(1-( triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide often exhibit significant biological activities, including the inhibition of specific ion channels and enzymes. The triazolo-pyridazine moiety may play a crucial role in binding affinity due to its ability to mimic natural substrates or inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume